molecular formula C16H22O3S B12530700 (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol CAS No. 679813-51-5

(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol

Cat. No.: B12530700
CAS No.: 679813-51-5
M. Wt: 294.4 g/mol
InChI Key: XANTZUXKIVJDPU-AWEZNQCLSA-N
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Description

(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol is an organic compound that features a sulfonyl group attached to a nonadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and a suitable nonadiene precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, the sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-(4-Methylbenzene-1-sulfonyl)octa-3,5-dien-2-ol: A similar compound with one less carbon in the backbone.

    (2S)-4-(4-Methylbenzene-1-sulfonyl)deca-3,5-dien-2-ol: A similar compound with one more carbon in the backbone.

Uniqueness

(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs. The presence of the sulfonyl group and the nonadiene backbone can influence its reactivity and interactions with other molecules.

Properties

CAS No.

679813-51-5

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

(2S)-4-(4-methylphenyl)sulfonylnona-3,5-dien-2-ol

InChI

InChI=1S/C16H22O3S/c1-4-5-6-7-16(12-14(3)17)20(18,19)15-10-8-13(2)9-11-15/h6-12,14,17H,4-5H2,1-3H3/t14-/m0/s1

InChI Key

XANTZUXKIVJDPU-AWEZNQCLSA-N

Isomeric SMILES

CCCC=CC(=C[C@H](C)O)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCC=CC(=CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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